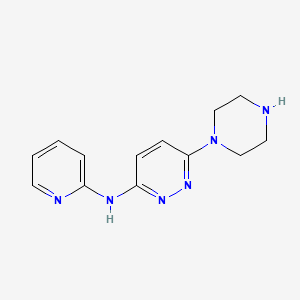

6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine and a pyridine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine typically involves the following steps:

Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with dicarbonyl compounds.

Substitution Reactions: The pyridazine ring is then functionalized with piperazine and pyridine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperazine moiety and pyridazine ring enable nucleophilic substitution at nitrogen and carbon centers.

Key Reactions:

-

Piperazine Alkylation/Acylation:

Compound+CH3IK2CO3,DMFN-Methylated Derivative

The secondary amines of the piperazine ring react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions to form tertiary amines or amides. For example:This modification enhances lipophilicity, impacting pharmacokinetic properties.

-

Pyridazine Ring Functionalization:

Electrophilic substitution on the pyridazine ring occurs at the 4- and 5-positions. Halogenation (e.g., chlorination with POCl₃) or nitration introduces reactive handles for further cross-coupling reactions .

Oxidation and Reduction Reactions

The compound undergoes redox transformations at both the piperazine and pyridazine components.

Reduction of the pyridazine ring improves solubility, while N-oxides serve as intermediates in prodrug development .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyridazine ring participates in EAS under controlled conditions:

-

Sulfonation:

Compound+ClSO3H→Sulfonated Derivative

Reaction with sulfonic acids or SO₃ introduces sulfonyl groups, enhancing binding affinity in medicinal analogs.

Example: -

Nitration:

Nitrating agents (e.g., HNO₃/H₂SO₄) yield nitro derivatives for further reduction to amino groups.

Cross-Coupling Reactions

Halogenated derivatives enable palladium-catalyzed couplings:

| Coupling Type | Catalyst System | Products | Reference |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs |

These reactions diversify the compound’s structure for structure-activity relationship (SAR) studies .

Hydrolysis and Condensation

-

Amide Hydrolysis:

Under acidic or basic conditions, amide bonds (if present in derivatives) hydrolyze to carboxylic acids or amines. -

Condensation with Carbonyls:

Reacts with aldehydes/ketones to form Schiff bases, useful in metal-organic framework (MOF) synthesis .

Case Studies in Medicinal Chemistry

-

Antimicrobial Derivatives:

Chlorination at the pyridazine 4-position followed by piperazine acylation yielded analogs with IC₅₀ = 1.35–2.18 µM against Mycobacterium tuberculosis . -

Kinase Inhibitors:

Sulfonated derivatives showed selective inhibition of RET kinase (IC₅₀ = 0.5–5 µM) via hydrophobic interactions.

Reaction Optimization Insights

-

SNAr Efficiency:

Using cyclohexyl MgCl₂ as a base improved substitution yields from 38% to >80% in piperazine-functionalized analogs . -

Solvent Effects:

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions.

This compound’s versatility in nucleophilic, redox, and coupling reactions makes it a valuable scaffold in drug discovery and materials science.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of pyridazine compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have indicated that certain pyridazine derivatives can act as inhibitors of cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation in cancer cells .

Antimicrobial Properties

Pyridazine derivatives have demonstrated significant antimicrobial activity against various pathogens. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death .

Analgesic and Anti-inflammatory Effects

Several studies have highlighted the analgesic and anti-inflammatory properties of pyridazine derivatives. For example, certain compounds within this class have shown effectiveness comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced gastrointestinal side effects . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a role in pain and inflammation pathways.

Case Study 1: Anticancer Efficacy

A study published in the South Asian Research Journal of Pharmaceutical Sciences evaluated the anticancer potential of various pyridazine derivatives, including 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine. The results indicated that these compounds significantly inhibited cancer cell lines in vitro, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Analgesic Activity

In another investigation focusing on analgesic properties, researchers found that specific formulations containing this compound exhibited superior pain relief compared to standard NSAIDs in animal models. The study suggested that the compound could be developed into a new class of analgesics with fewer side effects .

Data Tables

Mécanisme D'action

The mechanism of action of 6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(piperazin-1-yl)-N-(pyridin-3-yl)pyridazin-3-amine: Similar structure but with a different position of the pyridine ring.

6-(piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine: Another positional isomer with the pyridine ring in the 4-position.

Uniqueness

6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

6-(piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety and a pyridazine core, which contribute to its unique pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

| Feature | Description |

|---|---|

| Molecular Formula | C13H15N5 |

| Molecular Weight | 241.29 g/mol |

| Structural Components | Piperazine ring, pyridine ring, and pyridazine core |

The specific substitution pattern of this compound influences its chemical reactivity and biological activity, making it a candidate for further research in drug development.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound can bind to these targets, modulating their activity and leading to various biological effects.

Key Targets:

- Enzymes : Inhibition of specific kinases such as p38α MAPK has been noted, indicating potential use in treating inflammatory conditions.

- Receptors : The compound may exhibit activity as an antagonist at muscarinic acetylcholine receptors (mAChRs), particularly M4, which are involved in CNS signaling.

Biological Activity

Research indicates that this compound displays several biological activities:

- Anti-inflammatory Effects : Inhibition of p38α MAPK leads to reduced levels of pro-inflammatory cytokines such as IL-1β and TNFα in animal models .

- CNS Penetration : The compound has shown favorable pharmacokinetic properties, including the ability to penetrate the blood-brain barrier effectively, making it suitable for neurological applications .

- Selectivity : It exhibits selectivity against various kinases with minimal off-target effects, which is advantageous for minimizing side effects during therapeutic use .

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of compounds related to this compound. Key findings include:

Study 1: p38α MAPK Inhibition

A study evaluated the efficacy of this compound as a p38α MAPK inhibitor in various animal models. Results indicated significant reductions in inflammatory markers with an IC50 value below 200 nM, demonstrating potent activity .

Study 2: CNS Activity

In a separate investigation, the compound's ability to cross the blood-brain barrier was assessed using rat models. The brain-to-plasma concentration ratio was found to be favorable (Kp = 2.1), suggesting effective CNS penetration and potential for treating neurological disorders .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds highlight the uniqueness of this compound:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 6-(piperazin-1-yl)-N-(pyridin-3-yl)pyridazin | Different pyridine position | Moderate anti-inflammatory effects |

| 6-(piperazin-1-yl)-N-(pyridin-4-yl)pyridazin | Altered receptor binding profile | Limited CNS penetration |

These comparisons indicate that the specific substitution patterns significantly influence both the pharmacokinetic properties and biological activities of these compounds.

Propriétés

IUPAC Name |

6-piperazin-1-yl-N-pyridin-2-ylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6/c1-2-6-15-11(3-1)16-12-4-5-13(18-17-12)19-9-7-14-8-10-19/h1-6,14H,7-10H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLQKXPALRVZPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.